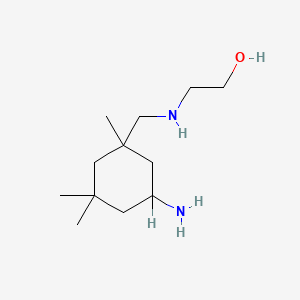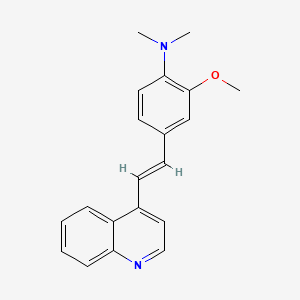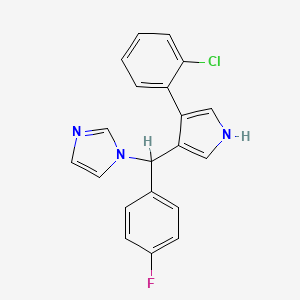
1H-Imidazole, 1-((4-(2-chlorophenyl)-1H-pyrrol-3-yl)(4-fluorophenyl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole, 1-((4-(2-chlorophenyl)-1H-pyrrol-3-yl)(4-fluorophenyl)methyl)- is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with a combination of imidazole, pyrrole, and substituted phenyl groups, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 1-((4-(2-chlorophenyl)-1H-pyrrol-3-yl)(4-fluorophenyl)methyl)- typically involves multi-step organic reactions. One common method includes the condensation of 4-chloro-1H-imidazole-5-carbaldehyde with thiosemicarbazide under refluxing conditions in acetic acid (80%) to form thiosemicarbazones . The reaction conditions often require precise temperature control and the use of solvents like ethanol and acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Imidazole, 1-((4-(2-chlorophenyl)-1H-pyrrol-3-yl)(4-fluorophenyl)methyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or pyrrole rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, acetonitrile, dimethyl sulfoxide (DMSO).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced derivatives of the compound .
Wissenschaftliche Forschungsanwendungen
1H-Imidazole, 1-((4-(2-chlorophenyl)-1H-pyrrol-3-yl)(4-fluorophenyl)methyl)- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1H-Imidazole, 1-((4-(2-chlorophenyl)-1H-pyrrol-3-yl)(4-fluorophenyl)methyl)- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
- 4,5-Dimethyl-1,2-diphenyl-1H-imidazole monohydrate
- 4,5-Dimethyl-2-phenyl-1-(p-tolyl)-1H-imidazole
- 2-(4-Fluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole
Comparison: Compared to these similar compounds, 1H-Imidazole, 1-((4-(2-chlorophenyl)-1H-pyrrol-3-yl)(4-fluorophenyl)methyl)- stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity . The presence of both chlorophenyl and fluorophenyl groups can enhance its binding affinity to specific targets, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
170938-63-3 |
|---|---|
Molekularformel |
C20H15ClFN3 |
Molekulargewicht |
351.8 g/mol |
IUPAC-Name |
1-[[4-(2-chlorophenyl)-1H-pyrrol-3-yl]-(4-fluorophenyl)methyl]imidazole |
InChI |
InChI=1S/C20H15ClFN3/c21-19-4-2-1-3-16(19)17-11-24-12-18(17)20(25-10-9-23-13-25)14-5-7-15(22)8-6-14/h1-13,20,24H |
InChI-Schlüssel |
WFTCMOKXIZPGMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CNC=C2C(C3=CC=C(C=C3)F)N4C=CN=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


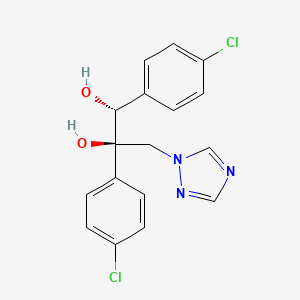
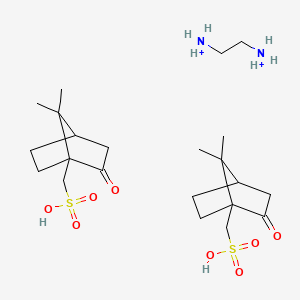
![(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride](/img/structure/B12680230.png)



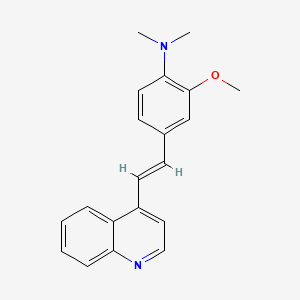
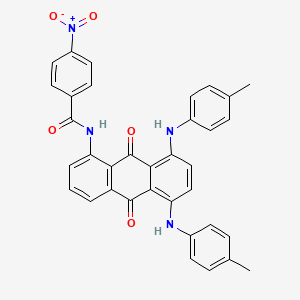
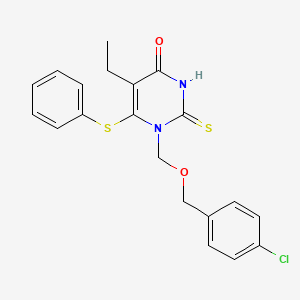
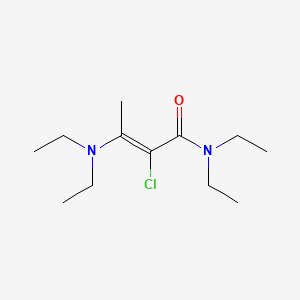
![Methyl 3,5,6-trimethoxybenzo[b]thiophene-2-carboxylate](/img/structure/B12680270.png)

